Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate
Description
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a chiral ethyl ester derivative featuring a dimethylamino-substituted phenyl group at the β-position of the propanoate backbone. The dimethylamino group enhances its polarity and basicity, which may influence solubility, metabolic stability, and receptor interactions .
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-17-13(16)12(14)9-10-5-7-11(8-6-10)15(2)3/h5-8,12H,4,9,14H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMRLVVTTWCDRB-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s amino and ester groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. The dimethylamino group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Drug Development
a. Telotristat Ethyl
- Structure: (2S)-2-amino-3-[4-(2-amino-6-((R)-1-(4-chloro-2-(3-methylpyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl]propanoate ethyl ester.
- Key Differences :
- The phenyl ring is substituted with a pyrimidine-trifluoroethoxy-chlorophenyl moiety, increasing steric bulk and electron-withdrawing properties.
- Pharmacological Profile : Telotristat ethyl is a prodrug inhibiting tryptophan hydroxylase (TPH1/TPH2) with 28–34-fold greater potency than its active metabolite. Its inability to cross the blood-brain barrier is attributed to polar substituents .
- Comparison: Unlike the dimethylamino group in the target compound, telotristat’s trifluoroethoxy-pyrimidine substituent enhances enzyme inhibition but reduces CNS penetration.
b. Melphalan Flufenamide (Melflufen)
- Structure: Ethyl (2S)-2-[(2S)-2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanamido]-3-(4-fluorophenyl)propanoate.
- Key Differences: Contains a bis(2-chloroethyl)amino group, conferring alkylating activity. Pharmacological Profile: Used as an antineoplastic agent, it leverages the chloroethyl groups for DNA crosslinking .
- oncological targets).
Derivatives with Modified Aromatic Substituents
a. Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate
- Structure: Fluorine replaces dimethylamino at the para position.
- Key Differences: Fluorine’s electronegativity increases lipophilicity compared to the basic dimethylamino group. Applications: Used as an intermediate in peptide synthesis; lower polarity may enhance blood-brain barrier penetration .
b. Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
- Structure : Dihydroxyphenyl and methyl groups introduce hydrogen-bonding capacity and steric hindrance.
- Methylation at the α-position reduces conformational flexibility .
Physicochemical and Pharmacokinetic Comparisons
Key Research Findings
- Synthetic Challenges : Bulky substituents (e.g., spirocyclic thia groups in 13i) reduce synthetic yields, highlighting the need for optimized protocols .
- Therapeutic Potential: Structural variations dictate applications—alkylating agents (melflufen) vs. enzyme inhibitors (telotristat) vs. CNS-targeting molecules (target compound).
Biological Activity
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, including an ethyl ester group, an amino group, and a dimethylamino-substituted phenyl group. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- An ethyl ester which enhances lipid solubility.
- An amino group that can participate in hydrogen bonding.
- A dimethylamino group which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound can form hydrogen bonds with active sites on enzymes and receptors, potentially influencing several biological pathways.
- Enzyme Interaction : The amino and ester groups are likely to interact with enzymes, possibly acting as substrates or inhibitors.
- Receptor Binding : The dimethylamino group may enhance binding affinity to certain receptors, affecting neurotransmitter systems or other signaling pathways.
Pharmacological Applications
Research indicates that this compound has several pharmacological applications:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The compound's ability to disrupt bacterial membranes has been explored, with some derivatives demonstrating selective activity against Gram-positive bacteria.
Case Studies and Research Findings
- Anticancer Activity : A study published in 2020 highlighted that compounds similar to this compound exhibited significant cytotoxicity against human liver HepG2 cells when incorporated into drug delivery systems. The study reported enhanced drug release profiles at physiological conditions, suggesting a promising avenue for cancer treatment .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of related compounds against Chlamydia species. It was found that modifications in the dimethylamino group significantly affected the compounds' efficacy, showing that structural variations can lead to enhanced biological activity .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | Moderate | Moderate |
| Mthis compound | Structure | Low | Low |
| Ethyl (2S)-2-amino-3-[4-(methylamino)phenyl]propanoate | Structure | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
